molecular formula C10H12BrFO B12641172 1-Bromo-2-iso-butyloxy-4-fluorobenzene

1-Bromo-2-iso-butyloxy-4-fluorobenzene

Katalognummer: B12641172
Molekulargewicht: 247.10 g/mol
InChI-Schlüssel: BCFJKNDOGOSMJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-iso-butyloxy-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, an iso-butyloxy group, and a fluorine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-iso-butyloxy-4-fluorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-iso-butyloxy-4-fluorobenzene using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-iso-butyloxy-4-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts.

    Oxidation and Reduction: The iso-butyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with functional groups like amines or thiols.

    Cross-Coupling Reactions: Biphenyl derivatives or extended aromatic systems.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-iso-butyloxy-4-fluorobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

    Material Science: Utilized in the preparation of advanced materials with unique electronic or optical properties.

    Biological Studies: Employed in the study of enzyme-substrate interactions and the development of biochemical assays.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-iso-butyloxy-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms and the iso-butyloxy group can modulate its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-4-fluorobenzene: Lacks the iso-butyloxy group, making it less versatile in certain synthetic applications.

    1-Bromo-2-fluorobenzene: Similar structure but without the iso-butyloxy group, affecting its reactivity and applications.

    1-Bromo-2,4-difluorobenzene:

Uniqueness

1-Bromo-2-iso-butyloxy-4-fluorobenzene is unique due to the presence of both the iso-butyloxy group and the halogen atoms, which provide a balance of reactivity and stability. This combination allows for diverse applications in organic synthesis and potential pharmaceutical development.

Eigenschaften

Molekularformel

C10H12BrFO

Molekulargewicht

247.10 g/mol

IUPAC-Name

1-bromo-4-fluoro-2-(2-methylpropoxy)benzene

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

BCFJKNDOGOSMJC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(C=CC(=C1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.